ZL006 ZL006 ZL006 is a PSD95-nNOS protein-protein interaction inhibitor. ZL006 (EC50: 12.88 μM) directly inhibited binding of purified PSD95 and nNOS proteins in AlphaScreen without altering binding of PSD95 to ErbB4. ZL006 preferentially suppressed phase 2A pain behavior in the formalin test and suppressed allodynia induced by intraplantar complete Freund's adjuvant administration. Disrupting PSD95-nNOS protein-protein interactions is effective in attenuating pathological pain without producing unwanted side effects (i.e. motor ataxia) associated with NMDAR antagonists. (
Brand Name: Vulcanchem
CAS No.: 1181226-02-7
VCID: VC0547834
InChI: InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21)
SMILES: C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O
Molecular Formula: C14H11Cl2NO4
Molecular Weight: 328.145

ZL006

CAS No.: 1181226-02-7

Inhibitors

VCID: VC0547834

Molecular Formula: C14H11Cl2NO4

Molecular Weight: 328.145

Purity: >98% (or refer to the Certificate of Analysis)

ZL006 - 1181226-02-7

CAS No. 1181226-02-7
Product Name ZL006
Molecular Formula C14H11Cl2NO4
Molecular Weight 328.145
IUPAC Name 4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid
Standard InChI InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21)
Standard InChIKey RTEYSQSXRFVKTJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O
Appearance Solid powder
Description ZL006 is a PSD95-nNOS protein-protein interaction inhibitor. ZL006 (EC50: 12.88 μM) directly inhibited binding of purified PSD95 and nNOS proteins in AlphaScreen without altering binding of PSD95 to ErbB4. ZL006 preferentially suppressed phase 2A pain behavior in the formalin test and suppressed allodynia induced by intraplantar complete Freund's adjuvant administration. Disrupting PSD95-nNOS protein-protein interactions is effective in attenuating pathological pain without producing unwanted side effects (i.e. motor ataxia) associated with NMDAR antagonists. (
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ZL006; ZL-006; ZL 006.
Reference 1: Zhao Y, Jiang Y, Lv W, Wang Z, Lv L, Wang B, Liu X, Liu Y, Hu Q, Sun W, Xu Q, Xin H, Gu Z. Dual targeted nanocarrier for brain ischemic stroke treatment. J Control Release. 2016 Jul 10;233:64-71. doi: 10.1016/j.jconrel.2016.04.038. PubMed PMID: 27142584.
2: Chen D, Zhao T, Ni K, Dai P, Yang L, Xu Y, Li F. Metabolic investigation on ZL006 for the discovery of a potent prodrug for the treatment of cerebral ischemia. Bioorg Med Chem Lett. 2016 May 1;26(9):2152-5. doi: 10.1016/j.bmcl.2016.03.074. PubMed PMID: 27025341.
3: Smith AE, Xu Z, Lai YY, Kulkarni PM, Thakur GA, Hohmann AG, Crystal JD. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors. Behav Brain Res. 2016 May 15;305:23-9. doi: 10.1016/j.bbr.2016.02.021. PubMed PMID: 26909849; PubMed Central PMCID: PMC4808404.
4: Wang Y, Zhao T, Dai P, Jiang N, Li F. Employment of Molecularly Imprinted Polymers to High-Throughput Screen nNOS-PSD-95 Interruptions: Structure and Dynamics Investigations on Monomer-Template Complexation. Chemphyschem. 2016 Mar 16;17(6):893-901. doi: 10.1002/cphc.201500941. PubMed PMID: 26728445.
5: Wang Z, Zhao Y, Jiang Y, Lv W, Wu L, Wang B, Lv L, Xu Q, Xin H. Enhanced anti-ischemic stroke of ZL006 by T7-conjugated PEGylated liposomes drug delivery system. Sci Rep. 2015 Jul 29;5:12651. doi: 10.1038/srep12651. PubMed PMID: 26219474; PubMed Central PMCID: PMC4518266.
6: Bach A, Pedersen SW, Dorr LA, Vallon G, Ripoche I, Ducki S, Lian LY. Biochemical investigations of the mechanism of action of small molecules ZL006 and IC87201 as potential inhibitors of the nNOS-PDZ/PSD-95-PDZ interactions. Sci Rep. 2015 Jul 16;5:12157. doi: 10.1038/srep12157. PubMed PMID: 26177569; PubMed Central PMCID: PMC4503980.
7: Lee WH, Xu Z, Ashpole NM, Hudmon A, Kulkarni PM, Thakur GA, Lai YY, Hohmann AG. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics. Neuropharmacology. 2015 Oct;97:464-75. doi: 10.1016/j.neuropharm.2015.05.038. PubMed PMID: 26071110; PubMed Central PMCID: PMC4539046.
8: Hu W, Guan LS, Dang XB, Ren PY, Zhang YL. Small-molecule inhibitors at the PSD-95/nNOS interface attenuate MPP+-induced neuronal injury through Sirt3 mediated inhibition of mitochondrial dysfunction. Neurochem Int. 2014 Dec;79:57-64. doi: 10.1016/j.neuint.2014.10.005. PubMed PMID: 25452082.
9: Doucet MV, Levine H, Dev KK, Harkin A. Small-molecule inhibitors at the PSD-95/nNOS interface have antidepressant-like properties in mice. Neuropsychopharmacology. 2013 Jul;38(8):1575-84. doi: 10.1038/npp.2013.57. PubMed PMID: 23446451; PubMed Central PMCID: PMC3682152.
10: Zhou L, Li F, Xu HB, Luo CX, Wu HY, Zhu MM, Lu W, Ji X, Zhou QG, Zhu DY. Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95. Nat Med. 2010 Dec;16(12):1439-43. doi: 10.1038/nm.2245. Erratum in: Nat Med. 2011 Sep;17(9):1153. PubMed PMID: 21102461.
PubChem Compound 44207238
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator